molecular formula C8H11NO3 B3022476 Methyl 5-isopropylisoxazole-3-carboxylate CAS No. 1018053-71-8

Methyl 5-isopropylisoxazole-3-carboxylate

Cat. No. B3022476
CAS RN: 1018053-71-8
M. Wt: 169.18 g/mol
InChI Key: GLPRXWPACIPPMF-UHFFFAOYSA-N
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Description

Methyl 5-isopropylisoxazole-3-carboxylate (MIPC) is an organic compound with a molecular formula of C7H10NO3. It is a white crystalline solid that is soluble in water and has a melting point of about 170-175 °C. MIPC is widely used in scientific research as a reagent for organic synthesis, due to its unique properties and wide range of applications.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Methyl 5-isopropylisoxazole-3-carboxylate serves as a privileged scaffold in drug discovery. Isoxazoles, including this compound, are five-membered heterocyclic moieties commonly found in commercially available drugs. Researchers have explored metal-free synthetic routes for isoxazole synthesis to overcome the limitations associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). These alternative routes offer eco-friendly strategies for accessing isoxazoles with significant biological interests .

Antifungal Activity

In the realm of antifungal research, derivatives of Methyl 5-isopropylisoxazole-3-carboxylate have been investigated. For instance, 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles demonstrated promising fungicidal activity against various fungi, including R. oryzae, C. tropicum, and A. niger. Notably, compounds containing halogen and methoxy groups exhibited favorable antifungal properties .

Chemical Ecology and Natural Product Synthesis

Isoxazoles play a role in chemical ecology, where they contribute to the signaling and defense mechanisms of organisms. Researchers explore the biosynthesis of natural products containing isoxazole motifs, aiming to uncover their ecological functions and potential applications.

properties

IUPAC Name

methyl 5-propan-2-yl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRXWPACIPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-isopropylisoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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